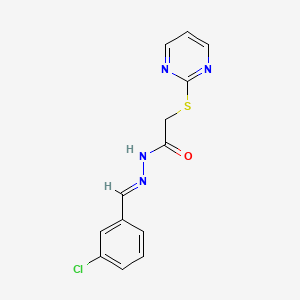![molecular formula C24H23N3O2S B5571247 3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic skeletons and introducing various functional groups through reactions such as condensation, acylation, and cyclization. For example, Santagati et al. (1993) described the synthesis of derivatives from the [1]benzothieno-[2,3-d]pyrimidin-4(1H)-one system, which involves a versatile compound synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati, Santagati, & Modica, 1993).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of several rings, including pyrimidinone and benzothieno rings. These structures are often studied using X-ray crystallography, NMR, and other spectroscopic methods to determine the configuration and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Heterocyclic compounds containing benzothieno and pyrimidinone rings undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can modify the compound's chemical properties, such as solubility, stability, and reactivity, which are essential for its potential use in drug development. The formation of Schiff bases, as described by Narayana et al. (2006), through the reaction of compounds with aromatic aldehydes is one such modification that can enhance biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Aplicaciones Científicas De Investigación
Luminescent Properties and Stimuli-Responsive Behavior
Compounds structurally related to naphthalene derivatives have been studied for their luminescent properties and stimuli-responsive behavior. For example, naphthalimide compounds connected to benzoic acid via a methylene group have shown luminescent properties in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous solutions. These compounds demonstrate multi-stimuli responsive behavior, including mechanochromism, which is the change of color under mechanical stress. Such properties make them candidates for applications in optical materials and sensors (Srivastava et al., 2017).
Antitumor Activity
Derivatives of pyrimidines and naphthyridines, similar in structure to the compound , have been explored for their potential antitumor activities. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones has led to compounds with significant activity against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Insuasty et al., 2013).
Synthesis of Antileukemic Agents
The synthesis of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives has been investigated as potential antileukemic agents. These compounds are synthesized via condensation reactions and have been explored for their therapeutic potential, highlighting the role of such chemical frameworks in drug development (El-Telbany & Hutchins, 1985).
Catalytic Reactions and Building Blocks
Compounds with functionalities similar to the compound of interest have been used as catalysts or building blocks in organic synthesis. For instance, manganese-catalyzed aminomethylation of aromatic compounds, including naphthols and pyridines, using methanol as a sustainable C1 source, showcases the versatility of such compounds in synthetic chemistry (Mastalir et al., 2017).
Propiedades
IUPAC Name |
3-[(E)-(2-propoxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-13-29-20-12-11-16-7-3-4-8-17(16)19(20)14-26-27-15-25-23-22(24(27)28)18-9-5-6-10-21(18)30-23/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYRLFSLJHXUFS-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-(2-propoxynaphthalen-1-yl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)
![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)
![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)
![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)